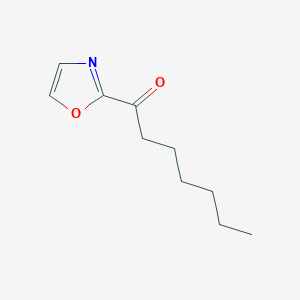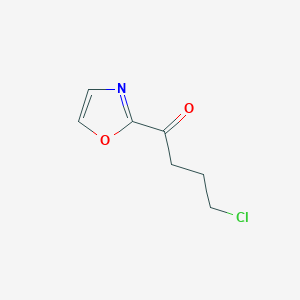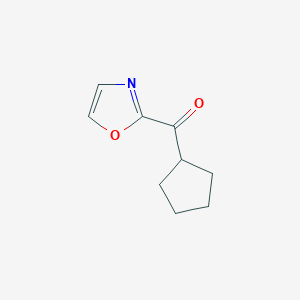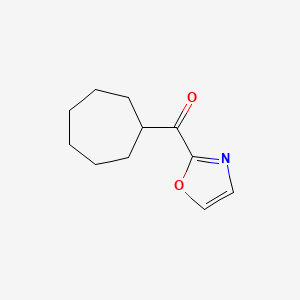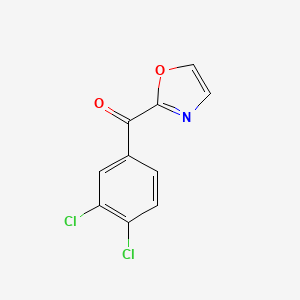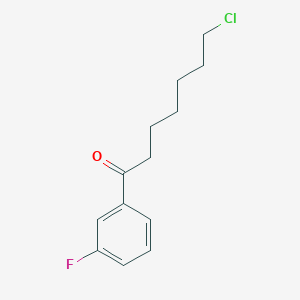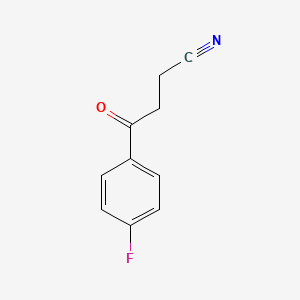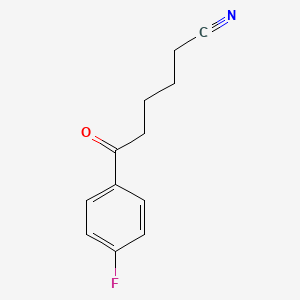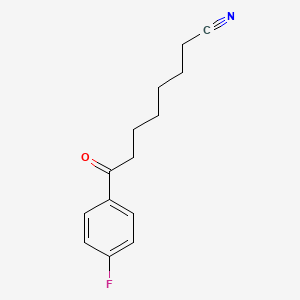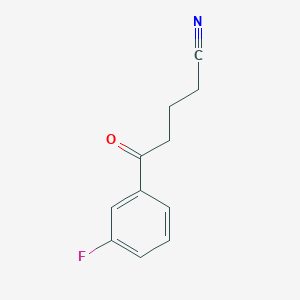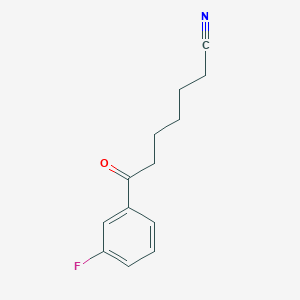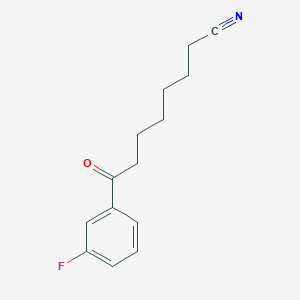
8-Methyl-8-nonenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-8-nonenoic acid is a medium-chain fatty acid . It is produced by oxidizing the mixture of aldehydes obtained from tripropylene in the oxo process . It is a natural product found in Streptomyces, Pelargonium graveolens, and Solanum pennellii .
Synthesis Analysis
8-Methyl-8-nonenoic acid is synthesized during the elongation cycle of branched-chain fatty acid biosynthesis . It is produced by oxidizing the mixture of aldehydes obtained from tripropylene in the oxo process .
Molecular Structure Analysis
The molecular formula of 8-Methyl-8-nonenoic acid is C10H18O2 . The molecular weight is 170.25 g/mol . The InChI is InChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h1,3-8H2,2H3,(H,11,12) .
Chemical Reactions Analysis
8-Methyl-8-nonenoic acid is involved in the biosynthesis of capsaicin, a bioactive molecule . It is synthesized by enzymatic condensation of vanillylamine, a phenylpropanoid intermediate with 8-methyl-nonenoic acid, a fatty acid derivative from the leucine/valine pathway .
Physical And Chemical Properties Analysis
8-Methyl-8-nonenoic acid has a molecular weight of 170.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 7 . The exact mass is 170.130679813 g/mol . The topological polar surface area is 37.3 Ų .
科学的研究の応用
Field
This application falls under the field of Biochemistry .
Application
8-Methyl-8-nonenoic acid is an intermediate in the biosynthesis of capsaicin , which is produced by diverse Capsicum species and is among the world’s most popular spices and of considerable pharmaceutical relevance .
Method of Application
The precursor of capsaicin and in vivo substrate of capsaicin synthase, trans 8-methyl-6-nonenoyl-CoA ester, was prepared using the NHS/DCC activation strategy .
Results
The recombinant capsaicin synthase is specific for selected aliphatic CoA-esters and highly specific for vanilloylamine . These data can now be used to design capsaicin synthase variants with different properties and alternative substrate preferences .
Thermal Decomposition of Capsaicin
Field
This application falls under the field of Chemical Biology .
Application
8-Methyl-8-nonenoic acid is a compound from the thermal decomposition of Capsaicin .
Results
In-Vivo and In-Vitro Cell Cultures of Capsicum Spp
Field
This application falls under the field of Plant Biochemistry .
Application
8-Methyl-8-nonenoic acid plays a crucial role in determining the pungency of Capsicum Spp . It influences capsaicin biosynthesis in both in-vivo and in-vitro cell cultures of Capsicum Spp .
Results
From enzymatic studies, the quantification of endogenous pool of phenyl propanoid intermediates, 8-methyl-nonenoic acid, the impact of cerulenin and amino oxyacetate on capsaicin biosynthesis, and also from the mRNA expression profile studies, we have evidence that 8-methyl-nonenoic acid plays a crucial role in determining the pungency of Capsicum Spp .
Therapeutic Potential of Capsaicinoids
Field
This application falls under the field of Pharmacology .
Application
8-Methyl-8-nonenoic acid is an intermediate in the biosynthesis of capsaicinoids , which have huge pharmacotherapeutic potential in treating several diseases, such as diabetes, cancer, obesity, cardiovascular, respiratory, gastric diseases and urological disorders .
Results
Capsaicin has been increasingly used as a molecule of choice for pain relief and many other diseases . The therapeutic potential of capsaicin in treating several diseases, such as diabetes, cancer, obesity, cardiovascular, respiratory, gastric diseases and urological disorders and its increasing role in pain relief have been discussed .
Cellular Responses in Adipocytes
Field
This application falls under the field of Cellular Biology .
Application
8-Methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, has been studied for its effects on cellular responses in 3T3-L1 adipocytes .
Method of Application
The viability of 3T3-L1 adipocytes exposed to various concentrations of 8-MNA was assessed by the Cal-cein AM assay . Biochemical assays for lipid accumulation, AMP-activated protein kinase (AMPK) activity, lipolysis and glucose uptake were performed in 3T3-L1 adipocytes treated with 8-MNA during 48-h nutrient starvation or 5-day maturation .
Results
8-MNA caused no impact on cell viability . During nutrient starvation, 8-MNA decreased lipid amounts in association with AMPK activation, a molecular event that suppresses lipogenic processes . Moreover, 3T3-L1 adipocytes that were treated with 8-MNA during 5-day maturation exhibited a reduced lipolytic response to isoproterenol and an increased glucose uptake when stimulated with insulin .
Influence on Capsaicin Biosynthesis
Field
This application falls under the field of Plant Biochemistry .
Application
8-Methyl-nonenoic acid influences capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum Spp .
Method of Application
Cerulenin, a known inhibitor of fatty acid pathway, was administered to cell cultures to study its influence on 8-methyl-nonenoic acid and in turn on capsaicin production .
Results
Significant reduction in 8-methyl-nonenoic acid (up to 80%) and capsaicin levels (up to 86%) was noticed when cerulenin was added at 5 µM concentration .
Safety And Hazards
特性
IUPAC Name |
8-methylnon-8-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h1,3-8H2,2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFMEXVXKGDPSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629101 |
Source


|
| Record name | 8-Methylnon-8-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-8-nonenoic acid | |
CAS RN |
42150-00-5 |
Source


|
| Record name | 8-Methylnon-8-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

